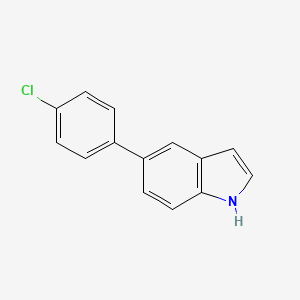

5-(4-chlorophenyl)-1H-indole

Übersicht

Beschreibung

5-(4-chlorophenyl)-1H-indole, also known as 4-Cl-indole, is a synthetic compound that belongs to the indole family of organic compounds. It has gained attention in scientific research due to its potential use in a variety of applications, including drug discovery, as well as its unique biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Novel Indole Derivatives and Their Applications

- Synthesis and Structural Analysis : Indole derivatives exhibit diverse applications across various fields. A study involving novel indole-based derivatives, including variants of 5-(4-chlorophenyl)-1H-indole, demonstrates their use in spectroscopic and density functional theory (DFT) studies. These derivatives are valuable for understanding molecular structures, bond angles, lengths, and nonlinear optical (NLO) properties, which are crucial for high-tech applications (Tariq et al., 2020).

Potential in Medicinal Chemistry

- Synthesis and Biological Evaluation : Indole derivatives, including those similar to 5-(4-chlorophenyl)-1H-indole, have shown potential in medicinal chemistry, possessing anti-oxidant, anti-HIV, and anti-cancer activities. Their synthesis and characterization reveal their importance in pharmaceuticals and agrochemicals, indicating a broad scope of application (Al-Ostoot et al., 2019).

Applications in Chemical and Biological Studies

- Structural and Electronic Studies : Research on compounds like 5-(4-chlorophenyl)-1H-indole focuses on their molecular structure, electronic, chemical, and spectroscopic properties. These studies aid in understanding molecular interactions and are critical in materials science and chemistry (Pathade et al., 2020).

Therapeutic Potential

- Anti-Cancer and Anti-Inflammatory Properties : Certain indole derivatives exhibit significant anti-cancer and anti-inflammatory properties. Studies on analogs of 5-(4-chlorophenyl)-1H-indole demonstrate their effectiveness in inhibiting cancer cell growth and their interaction with biological targets like DNA gyrase, making them valuable in therapeutic research (Khalilullah et al., 2022).

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCFPBZUXYWGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-1H-indole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B3013988.png)

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)

![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)